![molecular formula C21H18Cl3NO B2488060 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol CAS No. 321432-81-9](/img/structure/B2488060.png)
1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of chlorophenyl and chloroethanol derivatives are significant due to their diverse applications in the chemical and pharmaceutical industries. These compounds often serve as intermediates in the synthesis of more complex molecules or as key components in drug development.
Synthesis Analysis
The synthesis of chlorophenyl ethanol derivatives typically involves esterification and reduction processes. For instance, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature followed by reduction at elevated temperatures, achieving a yield of over 95% (Yang Lirong, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the crystal structure of a bis(3-chlorophenyl) compound was established, demonstrating the molecular conformation and interactions that stabilize the structure (Heng-Shan Dong et al., 2009).
Wissenschaftliche Forschungsanwendungen
Application in Environmental Analysis
A novel sample preparation technique called dispersive liquid-phase microextraction was developed for preconcentrating and determining dicofol and its degradation products in water samples. This technique involved using a new ionic liquid as the extraction solvent, coupled with gas chromatography mass spectrometry. This method offers simplicity, rapidity, good extraction efficiency, and has been successfully applied to environmental water samples (Li et al., 2010).
Metabolic Studies
Research on the urinary metabolites of certain chlorophenyl compounds in female hamsters showed that the primary metabolite for both DDT and DDD is 2,2-bis(p-chlorophenyl) acetic acid. This study indicates that the metabolic disposition of DDT in the hamster, a species refractory to DDT tumorigenicity, is similar to that observed in mice, which are sensitive to DDT tumorigenicity (Gold & Brunk, 1983).
Study of Catalytic Reactions
In a study focused on the liquid-phase catalytic hydrodechlorination of 1,1-bis(p-chlorophenyl)-2,2-dichloroethylene (p, p′-DDE), the use of catalysts like Pd on activated carbon and Ni on kieselguhr was explored. This research provides insights into the catalytic processes involving chlorophenyl compounds and contributes to the understanding of complex reaction networks in such systems (Lapierre et al., 1978).
Investigation of Soil Contamination
A study investigating the concentration and impact of DDT and its metabolites in Turkish agricultural soils highlighted the continued presence and environmental effects of these compounds. This research emphasized the importance of understanding the sources of DDT contamination, especially in areas where dicofol-based pesticides are used (Turgut et al., 2012).
Eigenschaften
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3NO/c22-18-9-5-16(6-10-18)21(26,17-7-11-19(23)12-8-17)14-25-13-15-3-1-2-4-20(15)24/h1-12,25-26H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUYZFWJZHZEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



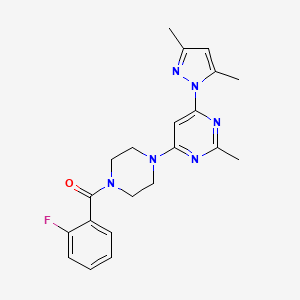
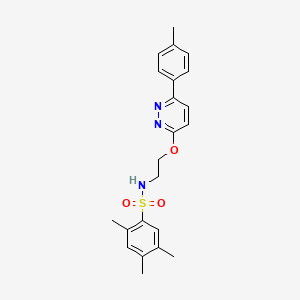
![1-(naphthalen-2-ylmethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2487986.png)
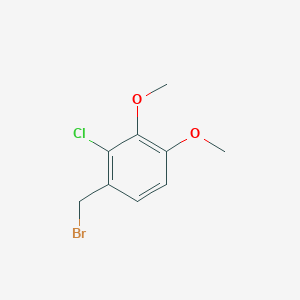
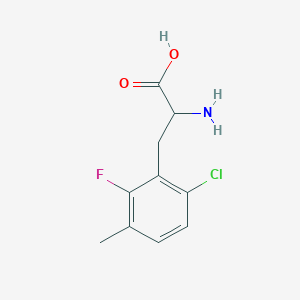
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)
![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)
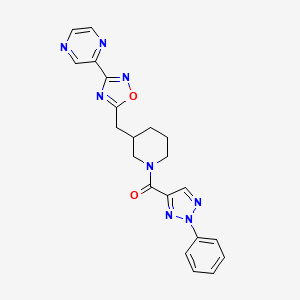

![2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2487999.png)
